2,2',4'-Trihydroxychalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

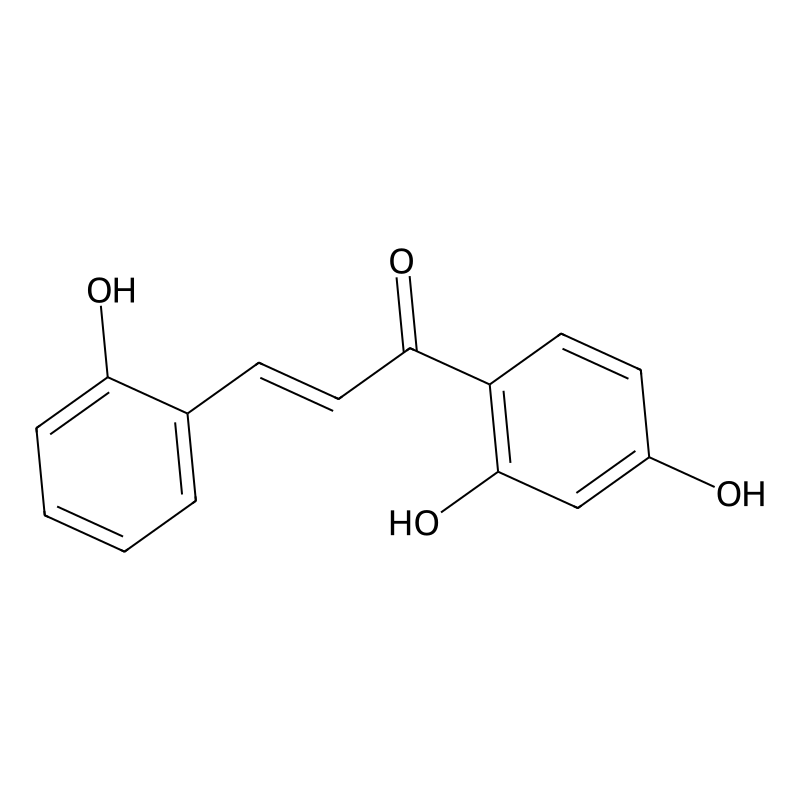

2,2',4'-Trihydroxychalcone is a naturally occurring flavonoid compound with the molecular formula . It is characterized by three hydroxyl groups located at the 2, 2', and 4' positions of the chalcone structure. This compound is notable for its potential antioxidant properties and is found in various fruits and vegetables, contributing to their health benefits. The structural configuration of 2,2',4'-trihydroxychalcone allows it to interact with biological systems effectively, making it a subject of interest in both pharmacological and nutritional research .

Biological Activity:

2,2’,4’-Trihydroxychalcone (2,2’,4’-THC) is a naturally occurring compound found in various plants, including Hypericum perforatum (commonly known as St. John's Wort) []. Research suggests that 2,2’,4’-THC may possess various biological activities, including:

- Antioxidant properties: Studies have shown that 2,2’,4’-THC exhibits free radical scavenging activity, potentially contributing to its potential antioxidant properties [, ].

- Anti-inflammatory effects: Research suggests that 2,2’,4’-THC may possess anti-inflammatory properties, although the underlying mechanisms are still under investigation [].

The chemical behavior of 2,2',4'-trihydroxychalcone is influenced by its hydroxyl groups, which can participate in various reactions. One key reaction is its interaction with chalcone isomerase, an enzyme that catalyzes the conversion of chalcones to flavanones. The reaction mechanism involves the formation of an intermediate that can undergo cyclization to yield biologically active flavanones. Studies have shown that the reaction kinetics can be affected by pH levels, with certain conditions leading to diffusion-controlled processes . Additionally, radiolytic transformations have been observed, indicating that this compound can undergo degradation under specific radiation conditions, which may alter its biological activity .

2,2',4'-Trihydroxychalcone exhibits a range of biological activities. It has been studied for its antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This activity is significant in preventing cellular damage and may contribute to various health benefits, including anti-inflammatory effects and potential protective roles against chronic diseases. Research has also indicated antibacterial properties against pathogens such as Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent .

The synthesis of 2,2',4'-trihydroxychalcone can be achieved through several methods. One common approach involves the condensation reaction between 2,4-dihydroxyacetophenone and 4-hydroxybenzaldehyde under acidic conditions. This method typically yields a yellow-orange crystalline solid. Alternative synthetic routes may utilize different starting materials or catalysts to optimize yield and purity . The general reaction can be summarized as follows:

Due to its antioxidant and antimicrobial properties, 2,2',4'-trihydroxychalcone has potential applications in various fields:

- Pharmaceuticals: As a candidate for developing natural antioxidants or antimicrobial agents.

- Food Industry: Used as a natural preservative due to its ability to inhibit microbial growth.

- Cosmetics: Incorporated into formulations for skin protection against oxidative damage.

These applications leverage the compound's unique chemical properties and biological activities.

Research on the interactions of 2,2',4'-trihydroxychalcone with biological molecules has revealed insights into its mechanism of action. Studies have shown that the compound can interact with enzymes involved in metabolic pathways, influencing their activity. For instance, its role as a substrate for chalcone isomerase highlights how structural features impact enzymatic reactions. Furthermore, investigations into its binding affinity with various receptors may elucidate its potential therapeutic targets .

Several compounds share structural similarities with 2,2',4'-trihydroxychalcone, each exhibiting distinct biological activities:

| Compound Name | Hydroxyl Groups | Notable Activities |

|---|---|---|

| 2',4'-Dihydroxychalcone | 2 | Antioxidant and anti-inflammatory |

| 4',6-Dihydroxychalcone | 3 | Antimicrobial and anticancer |

| 4-Hydroxychalcone | 1 | Antioxidant |

| 2',4',6'-Trihydroxychalcone | 3 | Enhanced antibacterial activity |

Uniqueness of 2,2',4'-Trihydroxychalcone: The specific arrangement of hydroxyl groups at positions 2, 2', and 4' contributes to its unique reactivity profile and biological activity compared to other trihydroxychalcones. This positioning enhances its ability to act as an effective antioxidant while also providing distinct interaction capabilities with biological targets.

Molecular Structure and Formula

2,2',4'-Trihydroxychalcone is a naturally occurring chalcone compound with the molecular formula C15H12O4 [1] [3] [4]. The compound belongs to the flavonoid family and is characterized by its α,β-unsaturated ketone backbone connecting two aromatic rings [1]. The systematic International Union of Pure and Applied Chemistry name for this compound is (E)-1-(2,4-dihydroxyphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one [1] [4].

The molecular structure features a characteristic chalcone skeleton consisting of two benzene rings (A-ring and B-ring) linked by a three-carbon α,β-unsaturated carbonyl system [1]. The hydroxyl groups are strategically positioned at the 2' and 4' positions on the A-ring and at the 2 position on the B-ring [1] [4]. The molecular weight of 2,2',4'-trihydroxychalcone is 256.25 g/mol [1] [3] [5].

| Property | Value |

|---|---|

| Chemical Abstract Service Number | 26962-50-5 [3] [5] [6] |

| Molecular Formula | C15H12O4 [1] [3] [4] |

| Molecular Weight | 256.25 g/mol [3] [5] [6] |

| Monoisotopic Mass | 256.073559 g/mol [4] |

| Simplified Molecular Input Line Entry System | Oc1ccc(c(c1)O)C(=O)C=Cc1ccccc1O [5] [8] |

Physical and Physicochemical Properties

2,2',4'-Trihydroxychalcone exhibits distinctive physical properties that are characteristic of hydroxylated chalcone compounds [9]. The compound appears as yellow crystals at room temperature [9]. The melting point has been reported in multiple studies, with values ranging from 186-188°C [9] to 193-194°C [12] [13], indicating good thermal stability under standard conditions.

The compound demonstrates notable solubility characteristics, being soluble in methanol and other polar organic solvents [9]. The physicochemical properties are significantly influenced by the presence of three hydroxyl groups, which contribute to hydrogen bonding capabilities and affect the compound's interaction with various solvents [9].

| Physical Property | Value | Reference |

|---|---|---|

| Appearance | Yellow crystals [9] | [9] |

| Melting Point | 186-188°C [9] / 193-194°C [12] [13] | [9] [12] [13] |

| Physical Form | Solid [12] [13] | [12] [13] |

| Solubility | Soluble in methanol [9] | [9] |

| Storage Conditions | Cool, dry place [9] | [9] |

The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the atmosphere [26] [27]. This characteristic necessitates careful storage under controlled conditions to maintain chemical integrity [26] [27]. Additionally, 2,2',4'-trihydroxychalcone is light-sensitive, requiring protection from direct light exposure during storage and handling [18] [33] [34].

Spectroscopic Characteristics

The spectroscopic properties of 2,2',4'-trihydroxychalcone have been extensively characterized using various analytical techniques [15] [16] [19]. Nuclear magnetic resonance spectroscopy provides detailed structural information about the compound's molecular framework [15] [16].

In proton nuclear magnetic resonance spectra, the characteristic signals for the α,β-unsaturated system appear as two distinct doublets representing the olefinic protons [15] [16]. The aromatic protons of both benzene rings produce complex multiplets in the aromatic region, typically between 6.4-7.9 parts per million [15] [16]. The hydroxyl groups contribute to the spectral complexity through their influence on neighboring carbon atoms [15] [16].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of 15 carbon atoms consistent with the molecular formula [15] [16]. The carbonyl carbon typically appears downfield around 188-194 parts per million, while the aromatic carbons distribute across the 100-165 parts per million region [15] [16].

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of functional groups [15] [16] [19]. The hydroxyl stretching vibrations appear as broad bands in the 3300-3400 cm⁻¹ region [15] [16]. The carbonyl stretch is observed around 1625-1630 cm⁻¹, while aromatic carbon-carbon stretching vibrations occur in the 1500-1600 cm⁻¹ range [15] [16] [19].

Mass spectrometry analysis confirms the molecular ion peak at m/z 256, corresponding to the molecular weight of the compound [15] [16]. Fragmentation patterns provide additional structural confirmation through characteristic loss of hydroxyl groups and aromatic fragments [15] [16].

| Spectroscopic Technique | Characteristic Features |

|---|---|

| ¹H Nuclear Magnetic Resonance | Olefinic protons as doublets (7.5-8.0 ppm), aromatic multiplets (6.4-7.9 ppm) [15] [16] |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (188-194 ppm), aromatic carbons (100-165 ppm) [15] [16] |

| Infrared Spectroscopy | Hydroxyl stretch (3300-3400 cm⁻¹), carbonyl stretch (1625-1630 cm⁻¹) [15] [16] [19] |

| Mass Spectrometry | Molecular ion at m/z 256 [15] [16] |

Isomeric Forms and Conformational Analysis

2,2',4'-Trihydroxychalcone exhibits geometric isomerism due to the presence of the α,β-unsaturated double bond in its structure [22]. The compound can exist in both E (trans) and Z (cis) configurations, with the E-isomer being thermodynamically more stable and predominantly isolated under standard conditions [22].

The E-isomer represents the most stable configuration due to reduced steric hindrance between the carbonyl group and the B-ring [22]. Conversely, the Z-isomer experiences significant steric strain, making it energetically unfavorable and rarely observed in pure form [22]. Recrystallization processes typically yield the E-isomer as the exclusive stereoisomeric product [22].

Conformational analysis reveals that chalcone compounds can adopt various conformations around the central carbon-carbon single bonds [22] [24]. The s-cis conformation, where the carbonyl oxygen and the double bond are on the same side, has been identified as energetically favored [22]. This conformation allows for optimal orbital overlap and minimizes steric interactions [22].

Computational studies have investigated the energy differences between various conformational states [22] [24]. The trans-(s-cis) conformation appears to be fully planar, maximizing conjugation throughout the π-system [22]. In contrast, the s-trans conformer may adopt non-planar geometries due to steric hindrance between hydrogen atoms [22].

| Isomeric Form | Stability | Structural Characteristics |

|---|---|---|

| E (trans) isomer | Thermodynamically stable [22] | Reduced steric hindrance, predominantly isolated [22] |

| Z (cis) isomer | Energetically unfavorable [22] | Significant steric strain, rarely observed [22] |

| s-cis conformation | Energetically favored [22] | Fully planar, optimal orbital overlap [22] |

| s-trans conformation | Less stable [22] | Non-planar due to steric hindrance [22] |

Chemical Stability Parameters

The chemical stability of 2,2',4'-trihydroxychalcone has been evaluated under various environmental conditions [25] [26] [27] [28]. The compound demonstrates notable stability under normal storage conditions when properly protected from moisture and light [26] [27].

Under standard atmospheric conditions, the compound remains chemically stable with no known hazardous decomposition products under normal use conditions [26] [27]. However, the hygroscopic nature of the compound necessitates storage under controlled humidity conditions to prevent moisture-induced degradation [26] [27].

Thermal stability studies indicate that the compound maintains its structural integrity up to its melting point range [26] [27]. Beyond this temperature range, thermal decomposition may occur, potentially leading to the formation of various degradation products [26].

Photochemical stability has been investigated, revealing that 2,2',4'-trihydroxychalcone is sensitive to light exposure [18] [33] [34]. Extended exposure to ultraviolet radiation can lead to photodegradation reactions [28]. Radiolytic studies have demonstrated that under controlled irradiation conditions, the compound undergoes specific transformation reactions [28].

Research has shown that under anaerobic radiolytic conditions, six distinct products can be formed, representing three pairs of diastereoisomers [28]. These products retain the chalcone skeleton with various substitutions on the α and β carbons [28]. Interestingly, the presence of molecular oxygen provides protection against these degradation reactions [28].

| Stability Parameter | Conditions | Observations |

|---|---|---|

| Thermal Stability | Up to melting point [26] [27] | Structurally stable, no decomposition [26] [27] |

| Chemical Stability | Normal atmospheric conditions [26] [27] | Stable, no hazardous decomposition [26] [27] |

| Moisture Sensitivity | High humidity [26] [27] | Hygroscopic, requires controlled storage [26] [27] |

| Light Sensitivity | Ultraviolet exposure [18] [28] | Photodegradation occurs [18] [28] |

| Radiolytic Stability | Ionizing radiation [28] | Forms six products under anaerobic conditions [28] |